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acid
CAS No.: 95110-10-4
Cat. No.: B1595082

Get Quote

Executive Summary: The "Ortho-Block" Strategy

The (2,6-Dimethoxy-phenoxy)-acetic acid scaffold represents a strategic evolution from the
classical phenoxyacetic acid pharmacophore. While unsubstituted or mono-substituted
phenoxyacetic acids are often potent, they suffer from rapid metabolic clearance via ring
hydroxylation and potential off-target toxicity (e.g., herbicide-like activity).

Key Advantage: The 2,6-dimethoxy substitution serves as a "metabolic shield,” blocking the
susceptible ortho positions from Cytochrome P450 attack while locking the ether linkage into a
specific conformation perpendicular to the ring plane. This guide compares this scaffold against
its chlorinated and unsubstituted counterparts to demonstrate its superior suitability for oral
drug candidates.

Structural Deconstruction & SAR Analysis
The Pharmacophore

The molecule is divided into three critical zones for optimization:
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e The Acid Headgroup (Zone A): Essential for ionic anchoring (e.g., Arg interaction in CRTH2).

e The Ortho-Shield (Zone B): The 2,6-dimethoxy motif.

e The Para-Vector (Zone C): The primary site for potency expansion (lipophilic tails).

Comparative Performance Data

The following table synthesizes experimental trends comparing the 2,6-Dimethoxy scaffold

against standard alternatives.
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Detailed Mechanistic Insights

o Metabolic Stability (The "NIH Shift" Blockade): In standard phenoxy substrates, CYP450
enzymes typically attack the electron-rich ortho or para positions. By placing methoxy groups

at both ortho positions (2 and 6), we create a steric and electronic blockade. The methoxy
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groups are electron-donating, but their bulk prevents the approach of the heme-iron center of
CYP enzymes, significantly extending the intrinsic clearance (

) half-life.

o Conformational Locking: The 2,6-disubstitution restricts the rotation of the O-CH2 bond.
Unlike 2,4-D, which can adopt a planar conformation required for the TIR1 auxin receptor
(plant toxicity), the 2,6-dimethoxy analog is forced into a non-planar twist. This abolishes
herbicidal activity (safety) while pre-organizing the molecule for deep hydrophobic pockets
found in GPCRs like CRTH2.

Visualizing the Logic

The following diagram illustrates the optimization pathway and the specific role of the 2,6-
dimethoxy motif.
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Caption: Evolution of the phenoxyacetic acid scaffold. The 2,6-dimethoxy motif solves

metabolic instability and off-target auxin toxicity, enabling high-potency optimization at the 4-

position.

Experimental Protocols (Self-Validating Systems)

To verify the superiority of the 2,6-dimethoxy analogs, the following protocols assess both

biological affinity and metabolic resilience.

A. Microsomal Stability Assay (Metabolic Resistance)
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Purpose: To quantify the "Ortho-Block" effect on half-life.

e Preparation: Prepare 10 mM stock solutions of the test compound (2,6-dimethoxy analog)
and control (unsubstituted phenoxyacetic acid) in DMSO.

e Incubation System:

o Mix Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM
Phosphate Buffer (pH 7.4).

o Add test compound (final conc. 1 uM) to minimize enzyme saturation.
o Pre-incubate at 37°C for 5 minutes.

e Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to
initiate the reaction.

o Sampling: Aliquot 50 pL samples at T=0, 5, 15, 30, and 60 minutes.

e Quenching: Immediately dispense into 150 pL ice-cold Acetonitrile containing an internal
standard (e.g., Warfarin).

e Analysis: Centrifuge (40009, 20 min) and analyze supernatant via LC-MS/MS.
o Calculation: Plot In(% remaining) vs. time. The slope

determines

o Validation Criteria: The 2,6-dimethoxy analog must show <20% degradation at 60 mins (

min) to confirm the scaffold's utility.

B. CRTH2 (DP2) Binding Assay (FRET-based)

Purpose: To confirm the headgroup's ability to engage the receptor.
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o Reagents: Membrane preparations expressing human CRTH2, Fluorescein-labeled PGD2
(tracer), and Terbium-labeled anti-CRTH2 antibody.

o Workflow:
o Dispense 5 L of test compound (serial dilution) into 384-well plates.
o Add 5 pL of CRTH2 membranes pre-complexed with the Th-antibody.
o Add 5 pL of Fluorescein-PGD2 tracer.

e Incubation: Incubate for 1 hour at Room Temperature in the dark.

o Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Excitation: 340 nm; Emission: 520 nm (Fluorescein) and 495 nm (Terbium).

o Data: Calculate the TR-FRET ratio (520/495). A decrease in ratio indicates displacement of
the tracer by the test compound.

Pathway & Mechanism Visualization

The following diagram details the CRTH2 signaling pathway that these analogs inhibit,
preventing the allergic cascade.
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Caption: Mechanism of Action. The analog competitively antagonizes CRTH2, preventing Gi-
mediated calcium flux and subsequent eosinophil recruitment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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